molecular formula C18H14N2O2S2 B12636451 N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide CAS No. 919490-49-6

N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide

Cat. No.: B12636451
CAS No.: 919490-49-6
M. Wt: 354.4 g/mol
InChI Key: YMHAXDJQYHLFMV-UHFFFAOYSA-N
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Description

N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene-2-sulfonamide group attached to an indole ring, which is further substituted with a phenyl group at the 2-position. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenyl-1H-indol-3-yl)thiophene-2-sulfonamide
  • N-(2-Phenyl-1H-indol-7-yl)thiophene-2-sulfonamide
  • N-(2-Phenyl-1H-indol-5-yl)benzene-2-sulfonamide

Uniqueness

N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide is unique due to the specific positioning of the thiophene-2-sulfonamide group on the indole ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

919490-49-6

Molecular Formula

C18H14N2O2S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2-phenyl-1H-indol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C18H14N2O2S2/c21-24(22,18-7-4-10-23-18)20-15-8-9-16-14(11-15)12-17(19-16)13-5-2-1-3-6-13/h1-12,19-20H

InChI Key

YMHAXDJQYHLFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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